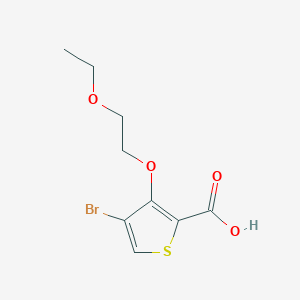
4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a unique chemical compound with the molecular formula C9H11BrO4S and a molecular weight of 295.15 g/mol . This compound is known for its versatility and high purity, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods used to prepare thiophene derivatives . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene framework.
Chemical Reactions Analysis
4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are used in dental anesthetics . The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative.
Comparison with Similar Compounds
4-Bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
2-Bromo-3-thiophenecarboxylic acid: This compound has a similar thiophene ring structure but differs in the position and type of substituents.
4-Bromo-3-thiophenecarboxylic acid: Another similar compound with a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H11BrO4S |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
4-bromo-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11BrO4S/c1-2-13-3-4-14-7-6(10)5-15-8(7)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
RYEQPKIFCMNPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















